(4-((3-ブロモベンジル)オキシ)-3-クロロフェニル)ボロン酸

説明

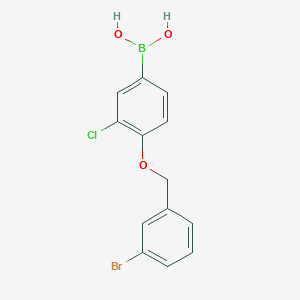

(4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C13H11BBrClO3 and its molecular weight is 341.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシングアプリケーション

ボロン酸: は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基と相互作用する能力で知られています。この相互作用は、均一アッセイまたは不均一検出のいずれかとなる、さまざまなセンシングアプリケーションにおいて重要です。 検出は、センシング材料の界面またはバルクサンプル内で行うことができます .

生物学的ラベリングとタンパク質操作

ボロン酸とタンパク質の相互作用は、生物学的ラベリングとタンパク質操作におけるボロン酸の使用を促進します。 これには、研究目的でタンパク質を修飾することが含まれ、これはタンパク質の機能と相互作用を理解するために不可欠です .

治療開発

ボロン酸は、新しい薬物の開発と薬物送達システムに検討されています。それらは、癌の有望な治療法である中性子捕捉療法に適したホウ素担体として役立ちます。 ただし、水中の安定性は慎重に考慮する必要がある要因です .

分離技術

ボロン酸のユニークな特性により、分離技術で使用することができます。 このアプリケーションは、さまざまな炭水化物の分離が重要なグリコバイオロジーの分野で特に関連しています .

有機合成

“(4-((3-ブロモベンジル)オキシ)-3-クロロフェニル)ボロン酸”などのアリールボロン酸は、有機合成において貴重な構成要素です。 それらは、鈴木・宮浦カップリング反応に関与し、さまざまなカップリングパートナーとの炭素-炭素結合を形成し、これは複雑な有機分子の合成において基本的なものです.

分析方法

ボロン酸は、分析方法のためにマイクロ粒子とポリマーを構築するために使用されます。 これらの材料は、インスリンなどの物質の制御放出に使用することができ、分析化学と潜在的な医療用途の両方におけるその重要性を強調しています .

作用機序

Target of Action

Boronic acids, including (4-((3-bromobenzyl)oxy)-3-chlorophenyl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Mode of Action

The (4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boronic acid transfers its organic group to a palladium complex . This reaction is facilitated by a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which (4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid participates, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction can lead to the synthesis of various organic compounds, including biologically active molecules and pharmaceuticals .

Result of Action

The primary result of the action of (4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially with significant biological activity .

特性

IUPAC Name |

[4-[(3-bromophenyl)methoxy]-3-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBRUUCYKMOURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584548 | |

| Record name | {4-[(3-Bromophenyl)methoxy]-3-chlorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-25-5 | |

| Record name | B-[4-[(3-Bromophenyl)methoxy]-3-chlorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Bromophenyl)methoxy]-3-chlorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。